Methyl 4-hydrazinylbenzoate Hydrochloride

Catalog No.
S719212
CAS No.
6296-89-5
M.F
C8H11ClN2O2
M. Wt
202.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-hydrazinylbenzoate Hydrochloride

CAS Number

6296-89-5

Product Name

Methyl 4-hydrazinylbenzoate Hydrochloride

IUPAC Name

methyl 4-hydrazinylbenzoate;hydrochloride

Molecular Formula

C8H11ClN2O2

Molecular Weight

202.64 g/mol

InChI

InChI=1S/C8H10N2O2.ClH/c1-12-8(11)6-2-4-7(10-9)5-3-6;/h2-5,10H,9H2,1H3;1H

InChI Key

MXSGRGCOQOKOEH-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)NN.Cl

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NN.Cl

Methyl 4-hydrazinylbenzoate hydrochloride is a chemical compound with the molecular formula C8H11ClN2O2C_8H_{11}ClN_2O_2 and a molecular weight of approximately 202.64 g/mol. This compound is categorized as a hydrazine derivative and is known for its potential applications in pharmaceuticals and chemical synthesis. Its structure features a hydrazinyl group attached to a benzoate moiety, making it an interesting candidate for various

Synthesis and Chemical Modifications:

Methyl 4-hydrazinylbenzoate Hydrochloride (MHBH) serves as a valuable building block for the synthesis of diverse organic compounds due to its functional group versatility. The presence of the ester and hydrazine moieties allows for various chemical transformations, including:

  • Condensation reactions: MHBH can participate in condensation reactions with aldehydes, ketones, and other carbonyl compounds to form new C-C bonds, leading to the formation of complex molecules. Source:
  • Acylation reactions: The hydrazine group in MHBH can undergo acylation reactions with various acylating agents to introduce additional functional groups, expanding the molecule's functionality. Source:
  • Hydrazinolysis reactions: MHBH can act as a hydrazinolysis agent, cleaving other esters or amides through the reactive hydrazine moiety. Source:

These synthetic applications make MHBH a valuable tool for researchers in organic chemistry and medicinal chemistry for the synthesis of novel compounds with potential therapeutic or functional properties.

Potential Biological Activities:

While the specific biological activities of MHBH are still under investigation, its structural features suggest potential applications in various areas of biological research:

  • Antimicrobial activity: The hydrazine moiety in MHBH is known to possess antimicrobial properties in certain contexts. Researchers are exploring the potential of MHBH derivatives as novel antimicrobial agents. Source: )
  • Anticancer activity: Some hydrazine-containing compounds exhibit anticancer properties. Studies are ongoing to determine if MHBH or its derivatives possess similar activity against cancer cell lines. Source: )
Typical of hydrazine derivatives, including:

  • Condensation Reactions: It can react with aldehydes and ketones to form hydrazones, which are important intermediates in organic synthesis.
  • Reduction Reactions: The compound may undergo reduction to yield amines, which are useful in medicinal chemistry.
  • Acylation Reactions: It can be acylated to introduce different acyl groups, expanding its utility in synthetic pathways .

This compound exhibits notable biological activities, particularly in the field of medicinal chemistry. Research indicates that methyl 4-hydrazinylbenzoate hydrochloride has:

  • Antitumor Properties: Some studies suggest that derivatives of hydrazine compounds can inhibit tumor growth, making them candidates for cancer therapy.
  • Antimicrobial Activity: Preliminary investigations have shown potential antimicrobial effects against various pathogens .

Methyl 4-hydrazinylbenzoate hydrochloride can be synthesized through several methods:

  • Hydrazinolysis of Esters: Reacting methyl benzoate with hydrazine hydrate leads to the formation of methyl 4-hydrazinobenzoate, which can then be converted to its hydrochloride salt.
  • Direct Reaction with Hydrazine: The direct reaction of 4-hydrazinobenzoic acid with methyl iodide can yield the methyl ester followed by salt formation with hydrochloric acid .

The applications of methyl 4-hydrazinylbenzoate hydrochloride span various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds, particularly those targeting cancer and infectious diseases.
  • Chemical Research: Utilized in laboratories for synthesizing other complex molecules due to its reactive hydrazine functional group.
  • Agricultural Chemicals: Potential use in developing agrochemicals owing to its biological activity against pests and pathogens .

Interaction studies involving methyl 4-hydrazinylbenzoate hydrochloride have focused on its pharmacokinetic properties:

  • Absorption and Distribution: Studies indicate high gastrointestinal absorption and permeability across biological membranes, making it suitable for oral administration.
  • Metabolic Stability: Investigations into its metabolic pathways reveal that it does not significantly inhibit major cytochrome P450 enzymes, suggesting a favorable safety profile for drug development .

Methyl 4-hydrazinylbenzoate hydrochloride shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarity IndexUnique Features
Ethyl 4-hydrazinylbenzoate hydrochloride40566-85-60.96Ethyl group instead of methyl; slightly larger size.
4-Hydrazinylbenzoic acid hydrochloride24589-77-30.91Contains carboxylic acid functional group; more polar.
Methyl 5-amino-2-methylbenzoate18595-12-50.85Amino group at a different position; alters reactivity.
2-Hydrazinobenzoic acid hydrochloride52356-01-10.82Different position of hydrazine; affects biological activity.

Methyl 4-hydrazinylbenzoate hydrochloride is unique due to its specific arrangement of functional groups, which influences its reactivity and biological properties compared to these similar compounds .

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302+H312+H332 (50%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

Explore Compound Types